molecular formula C17H18ClNO B5749178 N-(2-tert-butylphenyl)-2-chlorobenzamide

N-(2-tert-butylphenyl)-2-chlorobenzamide

Cat. No.: B5749178
M. Wt: 287.8 g/mol
InChI Key: YJMNBOSWJBKHRM-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2-chlorobenzamide is a chemical compound with the molecular formula C17H18ClNO and a molecular weight of 287.79 g/mol . It belongs to the benzamide class of compounds, which are recognized in scientific research as valuable precursors and core structures in organic synthesis and medicinal chemistry . Benzamide derivatives are frequently investigated for their potential biological activities and are commonly utilized as key intermediates in the development of more complex molecules . For instance, related 3,4-disubstituted isoquinolinones, which can be synthesized from benzamide precursors, have garnered significant attention in pharmaceutical and agrochemical research for activities such as inhibiting enzymes like dipeptidyl peptidase-4 (DPP-4) and c-Jun N-terminal protein kinase (JNK) . Researchers value this compound as a potential building block for synthetic chemistry applications, including the construction of nitrogen-containing heterocycles. This compound is provided for research purposes as a solid substance. As with any chemical compound, researchers are responsible for conducting appropriate safety evaluations and handling the material in accordance with established laboratory safety protocols. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-tert-butylphenyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-17(2,3)13-9-5-7-11-15(13)19-16(20)12-8-4-6-10-14(12)18/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMNBOSWJBKHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected 2-Chlorobenzamide Derivatives
Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Structural Features Source
N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide 3-benzyl, 5-hydroxyphenyl 159.2–161.3 52 Hydroxyl group enhances polarity
N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) Benzo[d]thiazol-2-yl 201–210 - Thiazole ring improves aromatic stacking
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide Imidazolidinone-thioureido chain 216–218 60 Thioureido group introduces hydrogen bonding
N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g) Adamantyl-thioureido - - Adamantane enhances metabolic stability
N-(2-tert-butylphenyl)-2-chlorobenzamide (hypothetical) 2-tert-butylphenyl *Predicted: 180–200 - tert-butyl group increases lipophilicity -

Key Observations :

  • Melting Points : Bulky substituents (e.g., adamantane, tert-butyl) typically elevate melting points due to improved crystal packing. The tert-butyl analog is predicted to have a higher melting point (~180–200°C) compared to hydroxyl- or thiazole-containing derivatives .
  • Synthetic Yields : Moderate yields (50–60%) are common in benzamide syntheses, particularly with sterically hindered anilines .

Structural and Crystallographic Insights

  • Crystal Packing: N-(phenyl)-2-chlorobenzamide crystallizes in a tetragonal system (space group P4₃), with lattice constants a = 8.795 Å, c = 15.115 Å .
  • Bond Lengths : Side-chain substitutions (e.g., alkyl, aryl) minimally affect C=O and C–N bond lengths but significantly alter C(S)–C(O) distances in thioureido derivatives .

Key Observations :

  • Substituent Effects: Adamantane/tert-butyl: Both groups enhance metabolic stability and membrane permeability. Adamantane’s rigid structure improves target binding in urease inhibitors .
  • Thioureido vs. Amide Linkers : Thioureido derivatives (e.g., 3g) exhibit stronger hydrogen-bonding capacity, critical for enzyme inhibition .

Spectroscopic and Analytical Data

  • NMR : 1H NMR spectra of 2-chlorobenzamides typically show aromatic proton resonances at δ 7.2–7.6 ppm, with NH protons appearing as broad singlets near δ 10–12 ppm .
  • IR : Stretching frequencies for C=O (1685–1745 cm⁻¹) and N–H (3224–3062 cm⁻¹) are consistent across analogs .

Q & A

Q. What are the standard synthetic routes for N-(2-tert-butylphenyl)-2-chlorobenzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling 2-chlorobenzoic acid derivatives with 2-tert-butylaniline. A common method uses thionyl chloride (SOCl₂) to activate the carboxylic acid group, forming the corresponding acyl chloride, which reacts with the aniline in the presence of a base (e.g., triethylamine). Evidence from structurally similar benzamides (e.g., N-(phenyl)-2-chlorobenzamide) shows yields ranging from 52% to 84%, depending on solvent choice (e.g., dichloromethane) and temperature control .

  • Key parameters for optimization :
  • Stoichiometry : Excess thionyl chloride ensures complete acid activation.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.
  • Characterization : 1^1H NMR (DMSO-d₆) typically shows peaks at δ 7.4–7.6 ppm (aromatic protons) and δ 10.3 ppm (amide NH) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
  • 1^1H NMR confirms aromatic substitution patterns and amide proton presence.
  • 13^{13}C NMR identifies carbonyl (C=O) and tert-butyl carbons (e.g., δ 28–34 ppm for tert-butyl CH₃ groups).
    • Infrared Spectroscopy (IR) : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~690 cm⁻¹ (C-Cl stretch).
    • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl substitution) influence the compound’s crystallographic and electronic properties?

  • Crystallographic Analysis : X-ray studies on analogous compounds (e.g., N-(phenyl)-2-chlorobenzamide) reveal that bulky substituents like tert-butyl induce steric effects, altering bond angles (e.g., C(S)-C(O) bond angles) and lattice parameters. For example, tert-butyl groups may stabilize tetragonal crystal systems (space group P4₃) with unit cell dimensions a=8.795a = 8.795 Å, c=15.115c = 15.115 Å .
  • Electronic Effects : The tert-butyl group’s electron-donating nature may reduce electrophilicity at the amide carbonyl, impacting reactivity in nucleophilic substitutions .

Q. What methodologies are recommended for analyzing the environmental stability and degradation products of this compound?

  • Hydrolysis Studies : Under acidic or alkaline conditions, 2-chlorobenzamide derivatives degrade into 2-chlorobenzoic acid and aniline byproducts. A predictive model for hydrolysis kinetics (e.g., for CCU insecticide degradation) suggests monitoring via HPLC to detect peak degradation products at 25°C and pH 6 .
  • Analytical Workflow :

Sample Preparation : Incubate compound in buffered solutions (pH 4–9).

Quantification : Use LC-MS/MS to track degradation kinetics.

Data Interpretation : Apply first-order kinetics models to estimate half-lives .

Q. What computational approaches can predict the biological activity of this compound?

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like HDACs) using software such as AutoDock Vina. Focus on hydrogen bonding between the amide NH and catalytic residues.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, molar refractivity) with bioactivity data from analogs. For example, benzamides with tert-butyl groups show enhanced lipophilicity (logP ~3.5), improving membrane permeability .

Contradictions and Resolutions

  • Synthetic Yields : Lower yields (52%) in some protocols vs. higher yields (84%) in others may stem from differences in base selection (triethylamine vs. NaOH) or solvent polarity.
  • Degradation Kinetics : Predicted vs. experimental half-lives for hydrolysis (13.5 vs. 22 days) highlight the need for empirical validation of computational models .

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